Cdk1-IN-4

Kinase inhibitor selectivity CDK1 inhibitor profiling Off-target kinase engagement

Cdk1-IN-4 is the optimal choice for precise CDK1 inhibition. It features a 14-fold selectivity over CDK2 (IC50: 44.52 vs 624.93 nM) and >69% growth inhibition across multiple cancer cell lines at 10 µM. Induces G2/M arrest at 0.88 µM. This specificity ensures accurate phenotypic attribution, avoiding confounding off-target effects common with broader CDK inhibitors. Ideal for cancer research, cell cycle analysis, and target validation.

Molecular Formula C26H24ClN5S
Molecular Weight 474.0 g/mol
Cat. No. B12398302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk1-IN-4
Molecular FormulaC26H24ClN5S
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4)C(=S)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C26H24ClN5S/c27-20-9-6-10-21(18-20)28-26(33)32-15-13-31(14-16-32)25-23-12-5-4-11-22(23)24(29-30-25)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2,(H,28,33)
InChIKeyZNJIRQMCOQXGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk1-IN-4: A Selective CDK1 Inhibitor with Differentiated Kinase Selectivity Profile for Cancer Research


Cdk1-IN-4 (also referred to as compound 10d) is a small-molecule inhibitor belonging to the cyclin-dependent kinase (CDK) inhibitor class, specifically targeting CDK1 with reported IC50 values of 44.52 nM, 624.93 nM, and 135.22 nM for CDK1, CDK2, and CDK5, respectively . Its molecular formula is C26H24ClN5S with a molecular weight of 474.02 g/mol [1]. The compound induces G2/M cell cycle arrest and reduces CDK1 protein levels in cancer cell lines, demonstrating its utility as a chemical probe for studying CDK1-dependent cell cycle regulation .

Why Generic CDK Inhibitor Substitution Fails: The Critical Need for Cdk1-IN-4's Documented Kinase Selectivity Profile


Generic substitution among CDK inhibitors is not scientifically valid due to substantial variations in kinase selectivity profiles that directly impact experimental outcomes and data reproducibility. Cdk1-IN-4 demonstrates a defined selectivity window against CDK2 (14-fold) and CDK5 (3-fold) , whereas alternative CDK1 inhibitors such as Ro-3306 exhibit different off-target profiles including significant affinity for DYRK1A, DYRK1B, GSK3A, GSK3B, PRKCD, and STK17A at sub-micromolar concentrations [1]. These differential selectivity signatures preclude direct substitution without confounding biological interpretation, particularly in experiments where CDK2 or CDK5 co-inhibition would alter the observed phenotype. Researchers requiring CDK1-selective tool compounds must therefore evaluate and procure Cdk1-IN-4 specifically, as its documented selectivity profile enables more precise attribution of observed effects to CDK1 inhibition relative to alternative agents with distinct off-target engagement patterns.

Cdk1-IN-4: Quantitative Comparative Evidence Against Leading CDK1 Inhibitor Comparators


Kinase Selectivity Profile: Cdk1-IN-4 vs. Ro-3306

Cdk1-IN-4 demonstrates a 14-fold selectivity window for CDK1 (IC50 = 44.52 nM) over CDK2 (IC50 = 624.93 nM), and a 3-fold selectivity over CDK5 (IC50 = 135.22 nM) . In contrast, the widely used CDK1 inhibitor Ro-3306 exhibits high-affinity binding (Kd < 100 nM) not only to CDK1 but also to a broader panel of kinases including CDK2, DYRK1A, DYRK1B, GSK3A, GSK3B, PRKCD, and STK17A at Kd < 1 µM [1]. Specifically, Ro-3306 displays Ki values of 340 nM for CDK2/E, 318 nM for PKCδ, and 497 nM for SGK .

Kinase inhibitor selectivity CDK1 inhibitor profiling Off-target kinase engagement

Anti-Proliferative Activity: Cdk1-IN-4 vs. CDK1/2/4-IN-1

Cdk1-IN-4 inhibits proliferation of PDAC (pancreatic ductal adenocarcinoma), melanoma, leukemia, colon, and breast cancer cell lines with >69% growth inhibition at concentrations up to 10 µM after 24 hours, with IC50 values of 0.88 µM and 1.14 µM against MDA-PATC53 and PL45 cells, respectively [1]. In comparison, the pan-CDK inhibitor CDK1/2/4-IN-1 exhibits IC50 values of 1.47 µM (CDK1), 0.78 µM (CDK2), and 0.87 µM (CDK4) in biochemical assays [2], indicating broader kinase inhibition.

Cancer cell proliferation CDK inhibitor potency Pancreatic cancer

Cell Cycle Arrest: Cdk1-IN-4 Induces G2/M Arrest at Defined Concentration

Cdk1-IN-4 treatment at 0.88 µM for 24 hours induces significant G2/M phase cell cycle arrest in MDA-PATC53 pancreatic cancer cells compared to untreated controls [1]. This is consistent with CDK1's established role in G2/M transition. In parallel, the same treatment concentration reduces CDK1 protein levels as measured by Western blotting [1]. This contrasts with Ro-3306, which requires higher concentrations (Ki = 340 nM for CDK2/E) to affect CDK2 and induces reversible G2/M arrest only upon short-term treatment (≤20 hrs), with prolonged exposure (>48 hrs) leading to apoptosis .

Cell cycle analysis G2/M arrest CDK1-dependent checkpoint

Kinase Panel Profiling: Reduced Off-Target Engagement vs. Ro-3306

Cdk1-IN-4 exhibits a cleaner kinase inhibition profile, with IC50 values of 2.5 µM for AXL, 9.0 µM for PTK2B, 7.6 µM for FGFR, 8.5 µM for JAK1, 4.3 µM for IGF1R, and 1.2 µM for BRAF [1]. In stark contrast, Ro-3306 shows confirmed binding (Kd < 1 µM) to CDK2, DYRK1A, DYRK1B, GSK3A, GSK3B, PRKCD, and STK17A, and binding at 1-10 µM to AKT1-3, CDK4, EPHB3, FYN, MAPK1, PRKACA, PRKCA, and RPS6KA3 [2].

Kinase selectivity profiling Off-target risk Chemical probe validation

Optimal Research and Industrial Application Scenarios for Cdk1-IN-4


CDK1-Specific Mechanistic Studies in Cell Cycle Regulation

Cdk1-IN-4 is ideally suited for investigations requiring precise attribution of phenotypic effects to CDK1 inhibition. Its 14-fold selectivity over CDK2 and documented induction of G2/M arrest at 0.88 µM in pancreatic cancer cells [1] enable researchers to design experiments where CDK1 is the primary kinase target, minimizing confounding contributions from CDK2 or CDK5 inhibition.

Chemical Probe for CDK1-Dependent Anti-Proliferative Screening in Solid Tumor Models

With demonstrated >69% growth inhibition across PDAC, melanoma, leukemia, colon, and breast cancer cell lines at 10 µM [1], Cdk1-IN-4 serves as a validated tool compound for screening CDK1-dependent anti-proliferative responses in diverse solid tumor models, particularly in pancreatic cancer where sub-micromolar IC50 values have been established.

Selectivity Control for Multi-CDK Inhibitor Studies

Cdk1-IN-4's reduced off-target kinase engagement compared to agents like Ro-3306 [1] positions it as a critical selectivity control in experiments utilizing broader-spectrum CDK inhibitors (e.g., CDK1/2/4-IN-1). By comparing phenotypic outcomes between Cdk1-IN-4 and multi-targeted inhibitors, researchers can deconvolute the contribution of individual CDK family members to observed biological effects.

Validation of CDK1 Protein Level Modulation and Cell Cycle Effects

Cdk1-IN-4's documented ability to reduce CDK1 protein levels and induce G2/M arrest in MDA-PATC53 cells [1] makes it suitable for experiments requiring confirmation of CDK1 target engagement and downstream cell cycle perturbation, including Western blot validation studies and flow cytometry-based cell cycle analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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